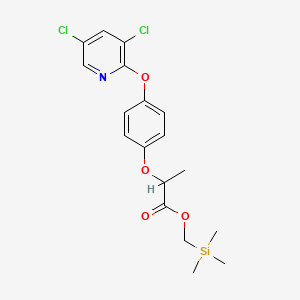
Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-pyridinol with 4-bromophenol to form an intermediate compound. This intermediate is then reacted with propanoic acid and (trimethylsilyl)methyl chloride under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, ethyl ester
- Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, methyl ester
Uniqueness
Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester is unique due to the presence of the (trimethylsilyl)methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
89445-34-1 |
|---|---|
分子式 |
C18H21Cl2NO4Si |
分子量 |
414.4 g/mol |
IUPAC名 |
trimethylsilylmethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H21Cl2NO4Si/c1-12(18(22)23-11-26(2,3)4)24-14-5-7-15(8-6-14)25-17-16(20)9-13(19)10-21-17/h5-10,12H,11H2,1-4H3 |
InChIキー |
BTWJOUJEKBEAIW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC[Si](C)(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl |
正規SMILES |
CC(C(=O)OC[Si](C)(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl |
| 89445-34-1 | |
同義語 |
(trimethylsilyl)methyl-2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)-propanoate FOE 3440 A FOE 3440A FOE-3440 A trimethylsilyl methyl-2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy) propanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


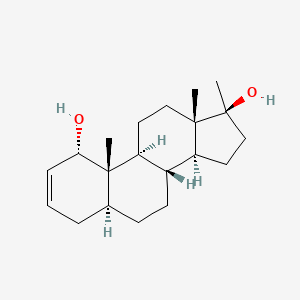
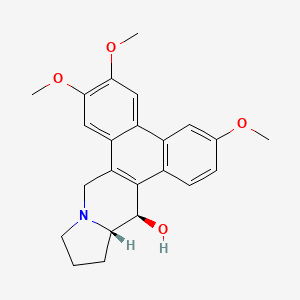
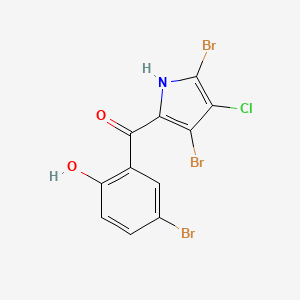
![3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride](/img/structure/B1223034.png)
![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)
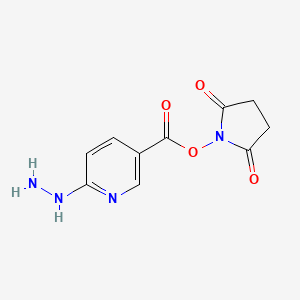
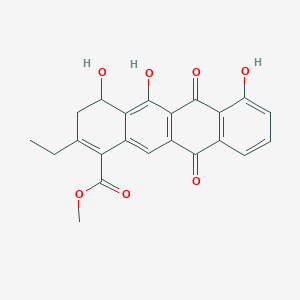
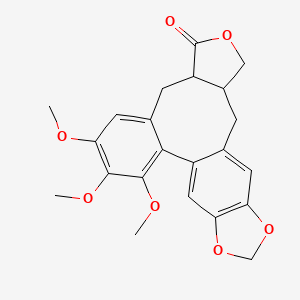
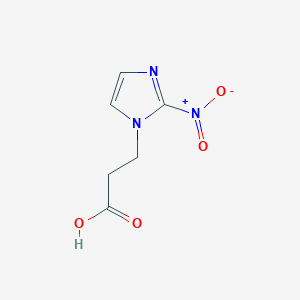

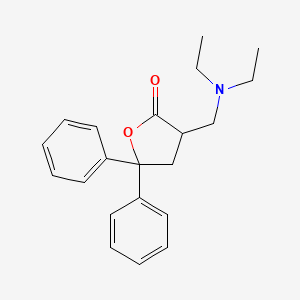

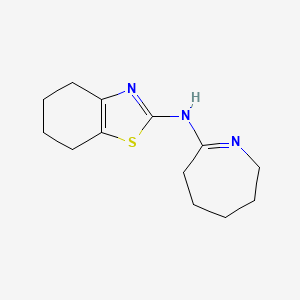
![6-[4-[4-(phenylmethyl)-1-piperazinyl]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223053.png)
